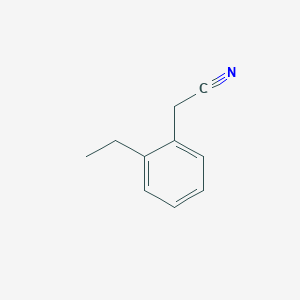

2-(2-Ethylphenyl)acetonitrile

CAS No.: 74533-20-3

Cat. No.: VC2059778

Molecular Formula: C10H11N

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74533-20-3 |

|---|---|

| Molecular Formula | C10H11N |

| Molecular Weight | 145.2 g/mol |

| IUPAC Name | 2-(2-ethylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7H2,1H3 |

| Standard InChI Key | LLLAUEJCYCBLPM-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1CC#N |

| Canonical SMILES | CCC1=CC=CC=C1CC#N |

Introduction

2-(2-Ethylphenyl)acetonitrile is an organic compound with the molecular formula C10H11N. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a phenyl ring substituted with an ethyl group at the ortho position. This compound is used in various chemical syntheses and has applications in different fields of research, including chemistry, biology, and medicine.

Synthesis Methods

2-(2-Ethylphenyl)acetonitrile can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-ethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions and Applications

2-(2-Ethylphenyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

-

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

-

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

-

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Major Products Formed

| Reaction Type | Major Product |

|---|---|

| Oxidation | 2-(2-Ethylphenyl)acetic acid |

| Reduction | 2-(2-Ethylphenyl)ethylamine |

| Substitution | Various substituted derivatives |

Scientific Research Applications

2-(2-Ethylphenyl)acetonitrile has several applications in scientific research:

-

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

-

Biology: Investigated for its potential biological activities and interactions with biomolecules.

-

Medicine: Explored for its potential pharmacological properties and as a building block for drug development.

-

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-(2-Ethylphenyl)acetonitrile is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural variation can lead to different physical and chemical properties compared to its analogs.

| Compound | Structural Difference |

|---|---|

| 2-(4-Ethylphenyl)acetonitrile | Ethyl group at the para position |

| 2-(2-Methylphenyl)acetonitrile | Methyl group instead of an ethyl group |

| 2-(2-Propylphenyl)acetonitrile | Propyl group instead of an ethyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume